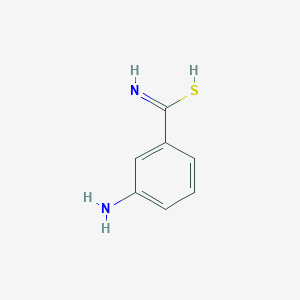

3-aminobenzenecarboximidothioic acid

Description

3-Aminobenzoic acid (CAS 99-05-8), also known as m-aminobenzoic acid or aniline-3-carboxylic acid, is an aromatic compound with the molecular formula C₇H₇NO₂ and a molecular weight of 137.1360 g/mol . Its IUPAC name is 3-aminobenzenecarboxylic acid, and it is structurally characterized by a carboxylic acid group and an amino group positioned meta to each other on the benzene ring. This compound is widely used in pharmaceuticals, agrochemicals, and organic synthesis intermediates . Its safety profile includes irritant properties to the eyes, skin, and respiratory system, necessitating protective equipment during handling .

Properties

IUPAC Name |

3-aminobenzenecarboximidothioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2S/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,8H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKWTUTBIHCNCKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)N)C(=N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-aminobenzenecarboximidothioic acid typically involves the reaction of 3-aminobenzoic acid with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently reacts with water to yield the desired product. The reaction conditions often include heating the mixture to facilitate the formation of the intermediate and the final product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Aminobenzenecarboximidothioic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the carboximidothioic acid group to an amine group.

Substitution: The amino group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products:

Oxidation: Sulfonic acid derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzene derivatives.

Scientific Research Applications

3-Aminobenzenecarboximidothioic acid has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-aminobenzenecarboximidothioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include signal transduction, metabolic processes, and cellular regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-aminobenzoic acid with its structural analogs, focusing on chemical properties, applications, and safety data derived from the provided evidence:

Key Findings from Comparative Analysis:

Functional Group Influence: The carboxylic acid group in 3-aminobenzoic acid enhances its solubility in polar solvents but increases acidity (pKa ~4.8). In contrast, the amide group in 3-amino-N-methylbenzamide reduces acidity and improves membrane permeability, making it favorable for drug design . The thiol group in 4-amino-3-mercaptobenzoic acid introduces redox activity, enabling applications in metal chelation or antioxidant systems .

Market and Applications: 3-Aminobenzoic acid dominates industrial use due to its role in synthesizing dyes and local anesthetics (e.g., procaine derivatives) . Derivatives like 3-aminomethylbenzoic acid are niche products, primarily used in peptide coupling reactions .

Safety Profiles: All compounds require precautions against inhalation or skin contact. 3-Aminobenzoic acid’s irritant properties are well-documented, while analogs like 4-amino-3-mercaptobenzoic acid lack comprehensive safety assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.